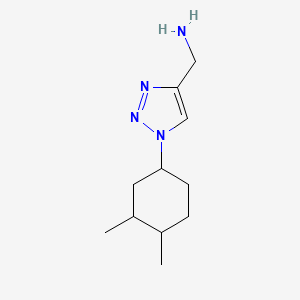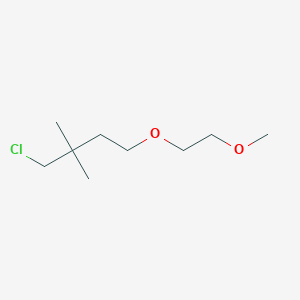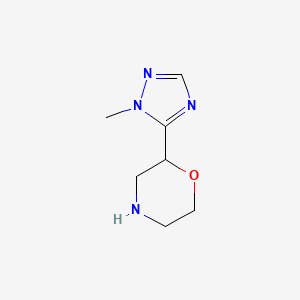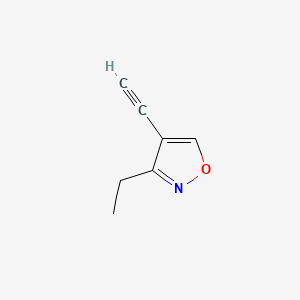
3-Ethyl-4-ethynyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-ethynyl-1,2-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the third position and an ethynyl group at the fourth position of the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods: Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, allowing for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .
化学反応の分析
Types of Reactions: 3-Ethyl-4-ethynyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with different substituents.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-Ethyl-4-ethynyl-1,2-oxazole is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of new chemical entities with potential therapeutic applications .
Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a scaffold for the design of new drugs targeting specific biological pathways .
Medicine: Oxazole derivatives, including this compound, have shown promise in the development of new pharmaceuticals. They are being investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory disorders .
Industry: In the industrial sector, oxazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their unique chemical properties make them valuable in various manufacturing processes .
作用機序
The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound’s ability to interact with bacterial enzymes makes it a potential candidate for developing new antibiotics .
類似化合物との比較
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness: 3-Ethyl-4-ethynyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethynyl groups on the oxazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry .
特性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
3-ethyl-4-ethynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3 |
InChIキー |
QJNVPOXZRRNFIV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


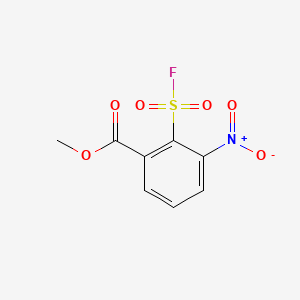
![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)


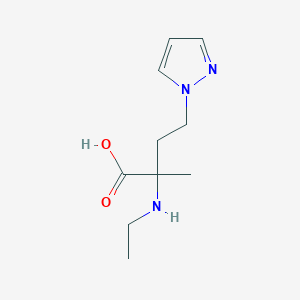
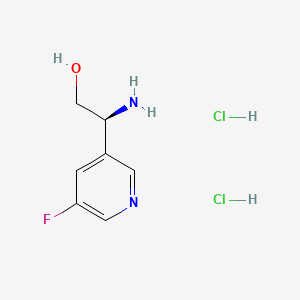
![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)
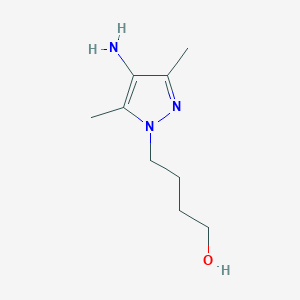
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)

